molecular formula C5H4IN3S2 B8785367 5-Iodo-2-(methylthio)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 1206207-43-3

5-Iodo-2-(methylthio)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B8785367
CAS No.: 1206207-43-3
M. Wt: 297.1 g/mol
InChI Key: XRTLKGYFPNRMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-(methylthio)imidazo[2,1-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C5H4IN3S2 and its molecular weight is 297.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1206207-43-3

Molecular Formula

C5H4IN3S2

Molecular Weight

297.1 g/mol

IUPAC Name

5-iodo-2-methylsulfanylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C5H4IN3S2/c1-10-5-8-9-3(6)2-7-4(9)11-5/h2H,1H3

InChI Key

XRTLKGYFPNRMPI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=CN=C2S1)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=S([O-])([O-])=S
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methylsulfanyl-imidazo[2,1-b][1,3,4]thiadiazole (100.00 mg; 0.43 mmol; 1.00 eq.) was dissolved in CH3CN (4.00 ml) protected from light. Then, n-iodosuccinimide (97.22 mg; 0.43 mmol; 1.00 eq.) was added and the reaction was stirred overnight. The reaction was not completed. N-iodosuccinimide (388.88 mg; 1.73 mmol; 4.00 eq.) was added and the reaction was stirred at room temperature. After 1 day, the reaction was finished. A saturated solution of sodium thiosulfate was added and the aqueous phase was extracted 2 times with DCM. The combined organics were washed with saturated aqueous NaHCO3, NH4Cl, brine, dried over MgSO4 to give 127.6 mg of the desired product as a pale yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
97.22 mg
Type
reactant
Reaction Step Two
Quantity
388.88 mg
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.